molecular formula C10H6NiO6S2 B12656919 naphthalene-2,7-disulfonate;nickel(2+) CAS No. 72319-19-8

naphthalene-2,7-disulfonate;nickel(2+)

Cat. No.: B12656919
CAS No.: 72319-19-8
M. Wt: 345.0 g/mol
InChI Key: WKQJGLOSRJVIQB-UHFFFAOYSA-L
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Description

Naphthalene-2,7-disulfonate;nickel(2+) is a coordination compound where nickel(2+) is complexed with naphthalene-2,7-disulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :

    Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.

    Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.

    Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.

Industrial Production Methods

Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .

Scientific Research Applications

Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,5-disulfonate;nickel(2+): Similar to naphthalene-2,7-disulfonate;nickel(2+), but with sulfonate groups at the 1 and 5 positions.

    Naphthalene-2-sulfonate;nickel(2+): Contains only one sulfonate group at the 2 position.

    Naphthalene-1-sulfonate;nickel(2+): Contains only one sulfonate group at the 1 position.

Uniqueness

Naphthalene-2,7-disulfonate;nickel(2+) is unique due to the specific positioning of the sulfonate groups, which can influence its coordination behavior and reactivity. This positioning allows for the formation of more stable and diverse coordination complexes compared to its analogs .

Properties

CAS No.

72319-19-8

Molecular Formula

C10H6NiO6S2

Molecular Weight

345.0 g/mol

IUPAC Name

naphthalene-2,7-disulfonate;nickel(2+)

InChI

InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2

InChI Key

WKQJGLOSRJVIQB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2]

Origin of Product

United States

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